molecular formula C9H13F3O2 B13594191 1-(3,3,3-Trifluoropropyl)cyclopentane-1-carboxylic acid

1-(3,3,3-Trifluoropropyl)cyclopentane-1-carboxylic acid

Cat. No.: B13594191
M. Wt: 210.19 g/mol
InChI Key: ZMSSDNXAGBFFAJ-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoropropyl)cyclopentane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C9H13F3O2. This compound is characterized by the presence of a trifluoropropyl group attached to a cyclopentane ring, which is further connected to a carboxylic acid group. The trifluoropropyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3,3-Trifluoropropyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentane and 3,3,3-trifluoropropyl bromide.

    Reaction Conditions: The cyclopentane is reacted with 3,3,3-trifluoropropyl bromide in the presence of a strong base such as sodium hydride (NaH) to form 1-(3,3,3-Trifluoropropyl)cyclopentane.

    Carboxylation: The resulting 1-(3,3,3-Trifluoropropyl)cyclopentane is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3,3,3-Trifluoropropyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

1-(3,3,3-Trifluoropropyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,3,3-Trifluoropropyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoropropyl group.

    1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    1-(3,3,3-Trifluoropropyl)benzene-1-carboxylic acid: Similar structure but with a benzene ring instead of a cyclopentane ring.

Uniqueness

1-(3,3,3-Trifluoropropyl)cyclopentane-1-carboxylic acid is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C9H13F3O2

Molecular Weight

210.19 g/mol

IUPAC Name

1-(3,3,3-trifluoropropyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H13F3O2/c10-9(11,12)6-5-8(7(13)14)3-1-2-4-8/h1-6H2,(H,13,14)

InChI Key

ZMSSDNXAGBFFAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCC(F)(F)F)C(=O)O

Origin of Product

United States

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